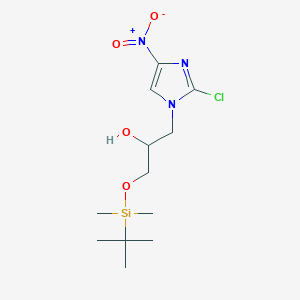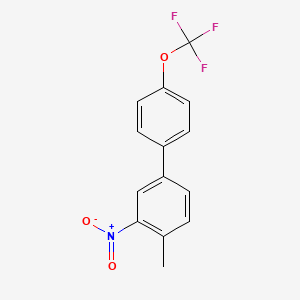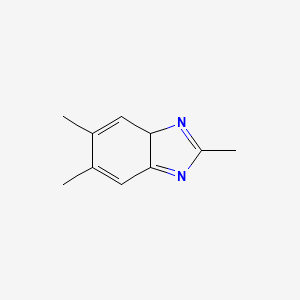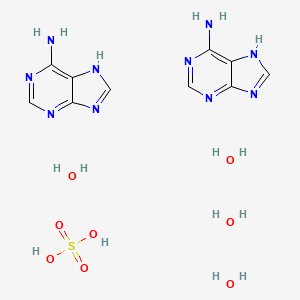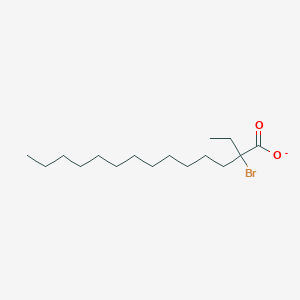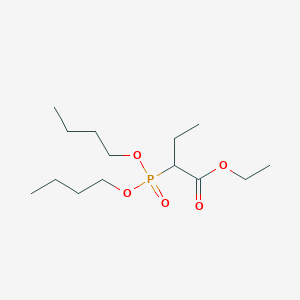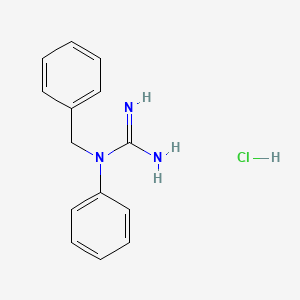
Guanidine, 1-benzyl-1-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-benzyl-1-phenyl-, hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with activated guanidine precursors. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines under mild conditions to form guanidines . Another approach involves the use of S-methylisothiourea, which is highly efficient in guanidylation reactions .
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis techniques, such as the use of cyanamides reacting with derivatized amines. This method, although requiring harsh conditions, is effective for producing large quantities of guanidines . Additionally, metal-catalyzed cross-coupling reactions have been explored for the industrial synthesis of guanidines .
化学反应分析
Types of Reactions
Guanidine, 1-benzyl-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for guanidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields guanidinium salts, while reduction produces amines .
科学研究应用
Guanidine, 1-benzyl-1-phenyl-, hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of guanidine, 1-benzyl-1-phenyl-, hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with molecular targets such as acetylcholine receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Phenylguanidine: Used in the preparation of selective inhibitors for human urokinase.
Benzylguanidine: Known for its antimicrobial properties.
Aminoguanidine: Investigated for its potential in treating diabetic complications.
Uniqueness
Its ability to interact with biological molecules and influence biochemical pathways makes it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
322-84-9 |
|---|---|
分子式 |
C14H16ClN3 |
分子量 |
261.75 g/mol |
IUPAC 名称 |
1-benzyl-1-phenylguanidine;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c15-14(16)17(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10H,11H2,(H3,15,16);1H |
InChI 键 |
GFQILUAFALJKKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
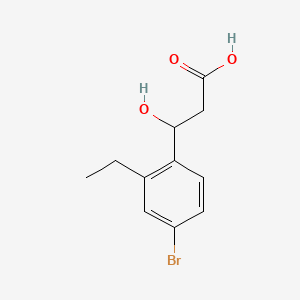
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
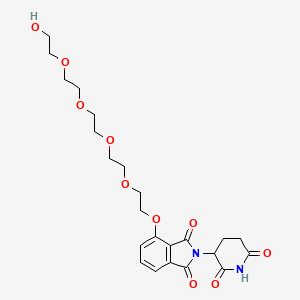

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
